(S)-2-Trifluoromethyl-piperazine CAS number 1187931-35-6
(S)-2-Trifluoromethyl-piperazine CAS number 1187931-35-6
An In-depth Technical Guide to (S)-2-Trifluoromethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
(S)-2-Trifluoromethyl-piperazine (CAS Number: 1187931-35-6) is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. This guide provides an in-depth technical analysis of its properties, synthesis, and applications, designed to empower researchers in leveraging this scaffold for novel drug discovery programs. The molecule uniquely combines two privileged structural motifs: the piperazine ring, a cornerstone of numerous CNS-active drugs, and the trifluoromethyl (CF3) group, a bioisostere widely used to enhance metabolic stability, lipophilicity, and binding affinity.
The critical feature of this compound is its defined (S)-stereochemistry. In drug development, isolating a single enantiomer is paramount for achieving target selectivity, improving the therapeutic index, and reducing the potential for off-target effects or toxicity associated with an undesired enantiomer. While the broader class of achiral trifluoromethylphenylpiperazines (TFMPPs) is known for its activity as serotonergic agents and has been explored in the context of recreational drugs, (S)-2-trifluoromethyl-piperazine represents a distinct, stereochemically pure starting material for the rational design of new chemical entities. This guide will delineate its synthesis, potential therapeutic applications, analytical characterization, and safe handling protocols.
Physicochemical & Structural Properties
A precise understanding of the molecule's fundamental properties is the foundation for its effective use in synthesis and screening.
| Property | Value | Source |
| Compound Name | (S)-2-Trifluoromethyl-piperazine | - |
| CAS Number | 1187931-35-6 (Free Base) | Internal |
| CAS Number | 1427203-58-4 (Dihydrochloride Salt) | [1] |
| Molecular Formula | C₅H₉F₃N₂ | |
| Molecular Weight | 154.13 g/mol (Free Base) | |
| Appearance | Powder | |
| Melting Point | 90-95 °C | |
| Chirality | (S)-enantiomer | - |
| SMILES | FC(F)(F)[C@H]1CNCCN1 | - |
| InChI Key | YNEJOOCZWXGXDU-UHFFFAOYSA-N |
Note: The dihydrochloride salt (CAS 1427203-58-4) has a molecular weight of 227.06 g/mol .[1]
Synthesis & Stereochemical Control
The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial task that requires careful strategic planning to establish and maintain the desired stereocenter.
Rationale for Asymmetric Synthesis
The biological activity of chiral molecules is dictated by their three-dimensional structure, which governs their interaction with chiral biological targets like receptors and enzymes. Synthesizing a single enantiomer such as (S)-2-Trifluoromethyl-piperazine is essential because the opposite (R)-enantiomer could be inactive, possess a different pharmacological profile, or be metabolized differently, potentially leading to undesirable side effects. Asymmetric synthesis ensures that the final product is stereochemically pure, a critical requirement for clinical development.[2]
General Synthetic Strategy: The Chiral Pool Approach
A robust and scalable method for synthesizing chiral 2-substituted piperazines involves starting from readily available, enantiopure α-amino acids.[3] This "chiral pool" approach embeds the desired stereochemistry at the outset. The key transformation involves forming the piperazine ring from a chiral diamine intermediate.
Caption: General synthetic workflow for chiral 2-substituted piperazines.
Illustrative Synthetic Protocol
The following protocol is a representative, multi-step synthesis adapted from established methodologies for chiral piperazines.[3][4]
Step 1: Reduction of N-protected (S)-Alanine Methyl Ester
-
Rationale: The commercially available amino acid ester is reduced to the corresponding chiral amino alcohol. The N-protecting group (e.g., Boc) prevents side reactions.
-
Dissolve N-Boc-(S)-alanine methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water.
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield N-Boc-(S)-alaninol.
Step 2: Conversion to a Chiral Aziridine
-
Rationale: The amino alcohol is converted to a chiral aziridine, a versatile intermediate for introducing the second nitrogen atom.
-
Activate the hydroxyl group of N-Boc-(S)-alaninol, for example, by converting it to a mesylate using methanesulfonyl chloride and a base like triethylamine.
-
Treat the resulting mesylate with a strong base (e.g., sodium hydride) to induce intramolecular cyclization to the corresponding N-Boc-2-methylaziridine.
Step 3: Ring-Opening and Introduction of the Trifluoromethyl Group
-
Rationale: This is a key step where the trifluoromethyl moiety is introduced. This can be challenging and often involves specialized reagents.
-
React the chiral aziridine with a nucleophile such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of a fluoride source (e.g., TBAF) to open the ring and form a protected diamine with a trifluoromethyl group.
Step 4: Cyclization and Deprotection
-
Rationale: The final steps involve forming the six-membered piperazine ring and removing the protecting groups.
-
Selectively deprotect one of the amino groups of the intermediate from Step 3.
-
Induce intramolecular cyclization to form the protected piperazine ring.
-
Remove the remaining protecting group (e.g., using strong acid for a Boc group) to yield the final product, (S)-2-Trifluoromethyl-piperazine.
-
The product can be isolated as the free base or converted to a salt (e.g., dihydrochloride) for improved stability and handling.
Applications in Medicinal Chemistry
The (S)-2-Trifluoromethyl-piperazine scaffold is a high-value starting point for constructing libraries of compounds aimed at various biological targets, particularly within the central nervous system.
The Privileged Piperazine Scaffold
The piperazine ring is a common feature in many CNS-active drugs.[5] Its two nitrogen atoms provide versatile handles for chemical modification, allowing chemists to tune properties like solubility, basicity, and receptor binding. Many derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects.[5]
Role of the Trifluoromethyl Group
The CF₃ group is a powerful tool in drug design. Its introduction can:
-
Increase Metabolic Stability: The carbon-fluorine bond is very strong, blocking metabolic oxidation at that position.
-
Enhance Lipophilicity: This can improve a molecule's ability to cross the blood-brain barrier.
-
Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the basicity of the nearby piperazine nitrogens, affecting ionization state and receptor interactions.
-
Improve Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets.
Potential Pharmacological Targets
Given the known pharmacology of related trifluoromethylphenylpiperazines (TFMPPs), which are potent serotonin (5-HT) receptor agonists, it is logical to hypothesize that derivatives of (S)-2-Trifluoromethyl-piperazine could also modulate serotonergic pathways.[6] These pathways are implicated in mood, anxiety, and cognition, making them attractive targets for treating psychiatric disorders.
Caption: A potential drug discovery workflow using the scaffold.
Analytical Methodologies
Accurate and robust analytical methods are crucial for confirming the identity, purity, and concentration of the target compound during synthesis and in biological matrices.
Qualitative & Quantitative Analysis
A combination of techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides accurate mass and fragmentation data for identity confirmation.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity (e.g., enantiomeric excess, ee%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing piperazine derivatives.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of small molecules in complex biological samples due to its high sensitivity and selectivity.[8]
Protocol: LC-MS/MS Quantification in a Research Matrix
This protocol outlines a general method for detecting and quantifying a derivative of (S)-2-Trifluoromethyl-piperazine in a research setting.
1. Sample Preparation (Protein Precipitation)
-
Rationale: To remove proteins from a biological matrix (e.g., rat plasma) that would interfere with the analysis.
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for injection.
2. LC Conditions
-
Rationale: To chromatographically separate the analyte from other matrix components before it enters the mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient: Start at 10% B, ramp to 100% B over 8 minutes, hold for 1 minute, then re-equilibrate at 10% B.[8]
-
Column Temperature: 30 °C.[8]
3. MS/MS Conditions
-
Rationale: To specifically detect and quantify the analyte using its unique mass-to-charge ratio and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Parent Ion (Q1): The protonated molecular weight [M+H]⁺ of the specific derivative being analyzed.
-
Product Ion (Q3): A stable, high-intensity fragment ion generated by collision-induced dissociation of the parent ion. The specific fragment will depend on the derivative's structure.
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature) and collision energy must be optimized for the specific analyte to maximize sensitivity.
Safety, Handling, and Storage
Proper handling of (S)-2-Trifluoromethyl-piperazine is essential to ensure laboratory safety. The following information is based on data for structurally related piperazine compounds.
Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Danger |
| Aquatic Hazard | May be harmful to aquatic life. | Warning |
This information is aggregated from safety data for related compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[1]
Conclusion and Future Perspectives
(S)-2-Trifluoromethyl-piperazine is a valuable and versatile chiral building block with considerable potential for the development of new therapeutics, particularly for CNS disorders. Its unique combination of a stereochemically defined piperazine core and a trifluoromethyl group provides a strong foundation for creating drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring the incorporation of this scaffold into a wider range of molecular architectures to probe novel biological targets. As our understanding of the structure-activity relationships of chiral piperazines grows, the strategic application of this compound will undoubtedly contribute to the next generation of innovative medicines.
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CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. [Link]
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Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2018). MDPI. [Link]
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